An In-depth Technical Guide to 4,5-Dichlorocatechol: Chemical Properties and Structure
An In-depth Technical Guide to 4,5-Dichlorocatechol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4,5-dichlorocatechol. The information is intended for researchers, scientists, and professionals in the field of drug development and environmental science who are working with or have an interest in chlorinated aromatic compounds.
Core Chemical Properties
4,5-Dichlorocatechol is a dichlorinated derivative of catechol, appearing as a white to pale yellow crystalline solid.[1] Its chemical identity is defined by the presence of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two chlorine atoms at positions 4 and 5.[1] These substitutions significantly influence its chemical reactivity and biological activity.[1]
Quantitative Chemical Data
The fundamental physicochemical properties of 4,5-dichlorocatechol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | [1] |
| Molecular Weight | 179.00 g/mol | [2][3] |
| CAS Number | 3428-24-8 | [1][2] |
| Melting Point | 110-115 °C | |
| LogP | 2.74 | [3] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Structural Identifiers
For unambiguous identification in databases and computational models, the following structural identifiers are provided.
| Identifier Type | Identifier | Source |
| IUPAC Name | 4,5-dichlorobenzene-1,2-diol | [1] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)O | [1] |
| InChI | InChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | [1] |
| InChI Key | ACCHWUWBKYGKNM-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experiments and the synthesis of reference standards. This section outlines key experimental protocols related to 4,5-dichlorocatechol.
Synthesis Protocol: Chlorination of Catechol
One of the common methods for synthesizing 4,5-dichlorocatechol is through the direct chlorination of catechol.[1] The following protocol is a representative example of this electrophilic aromatic substitution.
Materials:
-
Catechol
-
Glacial Acetic Acid
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Ice water bath
-
Reaction flask with a stirrer and gas inlet
-
Dropping funnel
Procedure:
-
Dissolve a known quantity of catechol in glacial acetic acid within the reaction flask, under constant stirring.
-
Cool the solution to approximately 5-15°C using an ice water bath to control the exothermic reaction.
-
Prepare a solution of the chlorinating agent in glacial acetic acid.
-
Slowly add the chlorinating agent solution to the catechol solution via a dropping funnel. Maintain vigorous stirring and cooling throughout the addition to ensure regioselectivity and prevent over-chlorination.
-
After the addition is complete, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude 4,5-dichlorocatechol.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4,5-dichlorocatechol.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of 4,5-dichlorocatechol.[3]
Instrumentation & Columns:
-
A standard HPLC system with a UV-Vis detector.
-
A reverse-phase column, such as a C18 or Newcrom R1.[3]
Mobile Phase & Conditions:
-
A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid.[3]
-
For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid such as formic acid.[3]
-
The separation is achieved using an isocratic or gradient elution method, depending on the sample matrix.
-
Detection is typically performed by monitoring the absorbance in the UV range (e.g., 230-350 nm).
Sample Preparation:
-
Dissolve the sample containing 4,5-dichlorocatechol in a suitable solvent, ideally the mobile phase.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.
-
For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for cleanup and concentration.[4]
Biological Activity and Degradation Pathway
4,5-Dichlorocatechol is a key intermediate in the microbial degradation of various chlorinated aromatic compounds, such as 1,2,3,4-tetrachlorobenzene.[5] It serves as a substrate for the enzyme chlorocatechol 1,2-dioxygenase, which catalyzes the ortho-cleavage of the catechol ring.[1][5] This enzymatic step is critical in the bioremediation pathway, breaking down persistent pollutants into metabolites that can enter central metabolic pathways.[1] Studies have shown that enzymes from bacteria like Pseudomonas chlororaphis RW71 can productively convert 4,5-dichlorocatechol, which is often a strong inhibitor of other dioxygenases.[5]
The diagram below illustrates the initial step in the microbial degradation of 4,5-dichlorocatechol.
This process is a crucial area of research for bioremediation strategies aimed at cleaning up environments contaminated with chlorinated pollutants.
References
- 1. Buy 4,5-Dichlorocatechol | 3428-24-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 4,5-Dichlorocatechol | SIELC Technologies [sielc.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
